N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
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Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H22ClN3O2S2 and its molecular weight is 399.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can trigger or block the receptor’s function.
Pharmacokinetics
It’s noted that the compound is soluble in dmso , which could potentially affect its bioavailability and distribution.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of DMSO could impact its distribution and availability to target cells. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide has been identified as a potent and selective ligand for the D4 dopamine receptor . This suggests that it may interact with this receptor in the brain, potentially influencing neurotransmission .
Cellular Effects
Its interaction with the D4 dopamine receptor suggests that it could influence cellular processes related to dopamine signaling .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its interaction with the D4 dopamine receptor . By binding to this receptor, it could influence the activity of downstream signaling pathways .
Metabolic Pathways
Its interaction with the D4 dopamine receptor suggests that it could be involved in dopamine metabolism .
Subcellular Localization
Given its interaction with the D4 dopamine receptor, it is likely to be found in regions of the cell where this receptor is present .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S2/c1-14-2-7-17(24-14)25(22,23)19-8-9-20-10-12-21(13-11-20)16-5-3-15(18)4-6-16/h2-7,19H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDUXXJXLPEMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.